1,3-Dioxoisoindolin-2-YL tetrahydro-2H-pyran-4-carboxylate
Overview
Description
1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol This compound is known for its unique structure, which includes a dioxoisoindolinyl group and a tetrahydropyran carboxylate moiety
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of 1,3-dioxoisoindoline with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions . The reaction is usually carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The dioxoisoindolinyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxoisoindoline derivatives: These compounds share the dioxoisoindolinyl group but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydropyran carboxylate derivatives: These compounds contain the tetrahydropyran carboxylate moiety but differ in other parts of their structure, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of these two functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-10-3-1-2-4-11(10)13(17)15(12)20-14(18)9-5-7-19-8-6-9/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYBPULEYLIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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